molecular formula C7H9NO4 B2744200 Ethyl 2-hydroxy-4-methyloxazole-5-carboxylate CAS No. 2126178-35-4

Ethyl 2-hydroxy-4-methyloxazole-5-carboxylate

Cat. No.: B2744200
CAS No.: 2126178-35-4
M. Wt: 171.152
InChI Key: ANPDWHONXRRAQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-hydroxy-4-methyloxazole-5-carboxylate is a heterocyclic compound that contains an oxazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both hydroxyl and carboxylate functional groups makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-hydroxy-4-methyloxazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl acetoacetate with hydroxylamine hydrochloride to form the oxazole ring. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxy-4-methyloxazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylate group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydrogen atoms on the oxazole ring can be substituted with different functional groups using electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of ethyl 2-oxo-4-methyloxazole-5-carboxylate.

    Reduction: Formation of ethyl 2-hydroxy-4-methyloxazole-5-methanol.

    Substitution: Formation of various substituted oxazole derivatives depending on the substituent introduced.

Scientific Research Applications

Ethyl 2-hydroxy-4-methyloxazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-hydroxy-4-methyloxazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, thereby modulating their activity. The hydroxyl and carboxylate groups can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 2-hydroxy-4-methyloxazole-5-carboxylate can be compared with other oxazole derivatives such as:

    Ethyl 2-methyloxazole-5-carboxylate: Lacks the hydroxyl group, which may affect its reactivity and binding properties.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can influence its solubility and reactivity.

The presence of the hydroxyl group in this compound makes it unique and potentially more versatile in chemical reactions and applications.

Properties

IUPAC Name

ethyl 4-methyl-2-oxo-3H-1,3-oxazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4/c1-3-11-6(9)5-4(2)8-7(10)12-5/h3H2,1-2H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANPDWHONXRRAQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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